molecular formula C17H18N2O3 B14734832 5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol CAS No. 6325-52-6

5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol

Katalognummer: B14734832
CAS-Nummer: 6325-52-6
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: RRRIUZTYKDNUQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is an organic compound with the molecular formula C17H18N2O3 It is characterized by the presence of a nitrophenyl group, a methylideneamino linkage, and a propan-2-ylphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol typically involves the condensation reaction between 4-nitrobenzaldehyde and 5-methyl-2-propan-2-ylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: Similar in structure but contains a thiazole ring instead of a phenol moiety.

    5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol: Similar but with a different position of the nitro group on the phenyl ring.

Uniqueness

5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

6325-52-6

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

5-methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol

InChI

InChI=1S/C17H18N2O3/c1-11(2)15-9-16(12(3)8-17(15)20)18-10-13-4-6-14(7-5-13)19(21)22/h4-11,20H,1-3H3

InChI-Schlüssel

RRRIUZTYKDNUQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.